molecular formula C34H48O7 B1211601 [(5R,7R,9R,10R,13S,17R)-17-[(2R)-2-acetyloxy-5-(3,3-dimethyloxiran-2-yl)oxolan-3-yl]-4,4,8,10,13-pentamethyl-3-oxo-5,6,7,9,11,12,16,17-octahydrocyclopenta[a]phenanthren-7-yl] acetate

[(5R,7R,9R,10R,13S,17R)-17-[(2R)-2-acetyloxy-5-(3,3-dimethyloxiran-2-yl)oxolan-3-yl]-4,4,8,10,13-pentamethyl-3-oxo-5,6,7,9,11,12,16,17-octahydrocyclopenta[a]phenanthren-7-yl] acetate

Cat. No. B1211601
M. Wt: 568.7 g/mol
InChI Key: ZTCBOAIWPIKLEJ-KUYDBUBSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(5R,7R,9R,10R,13S,17R)-17-[(2R)-2-acetyloxy-5-(3,3-dimethyloxiran-2-yl)oxolan-3-yl]-4,4,8,10,13-pentamethyl-3-oxo-5,6,7,9,11,12,16,17-octahydrocyclopenta[a]phenanthren-7-yl] acetate is a natural product found in Brucea javanica with data available.

Scientific Research Applications

Antimicrobial Properties

  • A study by Sidjui et al. (2015) discovered compounds with structures similar to the one , which exhibited antimicrobial activity against bacteria and fungi. This supports the potential use of these compounds in treating infectious diseases.

Herbal Therapeutics

  • Research by Skariyachan et al. (2011) highlighted the potential of compounds structurally related to the specified chemical in combating Methicillin-resistant Staphylococcus aureus (MRSA) infections. This emphasizes the role of such compounds in developing new therapeutic agents.

Cholesterol Metabolism

  • A study on liver X receptor agonists, as reported by S. Ching (2013), involved compounds with a similar structure. These agonists are crucial in cholesterol metabolism, which is linked to cardiovascular and neurodegenerative diseases.

Crystal Structure Analysis

  • The crystal structure of related compounds was analyzed in studies by Zhou et al. (2015) and Shahid et al. (2017). These studies provide insights into the molecular geometry and intermolecular interactions, which are essential for understanding the pharmacological properties of these compounds.

Pharmacological Potential

  • Hussain et al. (2010) and Ketuly et al. (2010) identified compounds with similar structures, emphasizing their potential as pharmacologically active molecules.

Cancer Research

  • Novel compounds related to the query have been identified in the stem bark of Aphanamixis grandifolia, as noted by Wang et al. (2011). These compounds showed moderate activity against human cancer cells, suggesting their potential in cancer research.

Synthesis and Structural Elucidation

  • The synthesis and structural elucidation of bioactive triorganotin(IV) derivatives, which include a compound structurally similar to the specified chemical, was reported by Shaheen et al. (2014). This research contributes to the understanding of the synthesis processes and the potential bioactivity of these compounds.

Bioactive Metabolites

  • A study by Thangaraj et al. (2018) identified compounds from sea anemones, showing similarities to the queried chemical, and demonstrated their bioactive potential against bacterial and fungal pathogens.

properties

Product Name

[(5R,7R,9R,10R,13S,17R)-17-[(2R)-2-acetyloxy-5-(3,3-dimethyloxiran-2-yl)oxolan-3-yl]-4,4,8,10,13-pentamethyl-3-oxo-5,6,7,9,11,12,16,17-octahydrocyclopenta[a]phenanthren-7-yl] acetate

Molecular Formula

C34H48O7

Molecular Weight

568.7 g/mol

IUPAC Name

[(5R,7R,9R,10R,13S,17R)-17-[(2R)-2-acetyloxy-5-(3,3-dimethyloxiran-2-yl)oxolan-3-yl]-4,4,8,10,13-pentamethyl-3-oxo-5,6,7,9,11,12,16,17-octahydrocyclopenta[a]phenanthren-7-yl] acetate

InChI

InChI=1S/C34H48O7/c1-18(35)38-27-17-25-30(3,4)26(37)13-15-33(25,8)24-12-14-32(7)21(10-11-23(32)34(24,27)9)20-16-22(28-31(5,6)41-28)40-29(20)39-19(2)36/h11,13,15,20-22,24-25,27-29H,10,12,14,16-17H2,1-9H3/t20?,21-,22?,24-,25+,27-,28?,29+,32+,33-,34?/m1/s1

InChI Key

ZTCBOAIWPIKLEJ-KUYDBUBSSA-N

Isomeric SMILES

CC(=O)O[C@@H]1C[C@@H]2[C@](C=CC(=O)C2(C)C)([C@@H]3C1(C4=CC[C@@H]([C@@]4(CC3)C)C5CC(O[C@@H]5OC(=O)C)C6C(O6)(C)C)C)C

SMILES

CC(=O)OC1CC2C(C(=O)C=CC2(C3C1(C4=CCC(C4(CC3)C)C5CC(OC5OC(=O)C)C6C(O6)(C)C)C)C)(C)C

Canonical SMILES

CC(=O)OC1CC2C(C(=O)C=CC2(C3C1(C4=CCC(C4(CC3)C)C5CC(OC5OC(=O)C)C6C(O6)(C)C)C)C)(C)C

synonyms

bruceajavanin A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[(5R,7R,9R,10R,13S,17R)-17-[(2R)-2-acetyloxy-5-(3,3-dimethyloxiran-2-yl)oxolan-3-yl]-4,4,8,10,13-pentamethyl-3-oxo-5,6,7,9,11,12,16,17-octahydrocyclopenta[a]phenanthren-7-yl] acetate
Reactant of Route 2
[(5R,7R,9R,10R,13S,17R)-17-[(2R)-2-acetyloxy-5-(3,3-dimethyloxiran-2-yl)oxolan-3-yl]-4,4,8,10,13-pentamethyl-3-oxo-5,6,7,9,11,12,16,17-octahydrocyclopenta[a]phenanthren-7-yl] acetate
Reactant of Route 3
[(5R,7R,9R,10R,13S,17R)-17-[(2R)-2-acetyloxy-5-(3,3-dimethyloxiran-2-yl)oxolan-3-yl]-4,4,8,10,13-pentamethyl-3-oxo-5,6,7,9,11,12,16,17-octahydrocyclopenta[a]phenanthren-7-yl] acetate
Reactant of Route 4
[(5R,7R,9R,10R,13S,17R)-17-[(2R)-2-acetyloxy-5-(3,3-dimethyloxiran-2-yl)oxolan-3-yl]-4,4,8,10,13-pentamethyl-3-oxo-5,6,7,9,11,12,16,17-octahydrocyclopenta[a]phenanthren-7-yl] acetate
Reactant of Route 5
Reactant of Route 5
[(5R,7R,9R,10R,13S,17R)-17-[(2R)-2-acetyloxy-5-(3,3-dimethyloxiran-2-yl)oxolan-3-yl]-4,4,8,10,13-pentamethyl-3-oxo-5,6,7,9,11,12,16,17-octahydrocyclopenta[a]phenanthren-7-yl] acetate
Reactant of Route 6
Reactant of Route 6
[(5R,7R,9R,10R,13S,17R)-17-[(2R)-2-acetyloxy-5-(3,3-dimethyloxiran-2-yl)oxolan-3-yl]-4,4,8,10,13-pentamethyl-3-oxo-5,6,7,9,11,12,16,17-octahydrocyclopenta[a]phenanthren-7-yl] acetate

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